molecular formula C22H33N3O2 B6055649 1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide

1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide

Cat. No. B6055649
M. Wt: 371.5 g/mol
InChI Key: QPXRBNOCVVKLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as CP-122,721 and is a selective antagonist of the dopamine D3 receptor.

Scientific Research Applications

CP-122,721 has been extensively studied for its potential applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in reward processing and motivation. CP-122,721 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising target for the development of new addiction treatments.

Mechanism of Action

CP-122,721 acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily found in the mesolimbic pathway, which is involved in reward processing and motivation. By blocking the dopamine D3 receptor, CP-122,721 reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects
CP-122,721 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising target for the development of new addiction treatments. CP-122,721 has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a potential treatment for this disorder.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-122,721 is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in addiction and other psychiatric disorders. However, one limitation of CP-122,721 is that it has a relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on CP-122,721. One area of research is the development of new addiction treatments based on CP-122,721. Another area of research is the development of new antipsychotic treatments based on CP-122,721. Additionally, further research is needed to fully understand the role of the dopamine D3 receptor in addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of CP-122,721 involves several steps. The first step is the synthesis of 1-cycloheptyl-6-oxo-piperidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(2-pyridinyl)butylamine to give the desired product, CP-122,721.

properties

IUPAC Name

1-cycloheptyl-6-oxo-N-(4-pyridin-2-ylbutyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c26-21-14-13-18(17-25(21)20-11-3-1-2-4-12-20)22(27)24-16-8-6-10-19-9-5-7-15-23-19/h5,7,9,15,18,20H,1-4,6,8,10-14,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXRBNOCVVKLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide

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